1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
The compound “1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide” is a potential peripheral CB1-acting antagonist . It has been identified based on its negative central effects in CB1R agonist-induced hypothermia and analgesia models, and low brain exposure as indicated by the blood-to-plasma ratio . This compound represents a potential lead in the treatment of metabolic disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and one nitrogen atom at the 1, 2, and 4 positions respectively . It also contains dichlorophenyl and trifluoromethylphenyl groups . Further analysis would require more specific data or computational modeling.Scientific Research Applications
Anti-Cancer Studies
The compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .
Synthesis of Pharmaceutically Valuable Compounds
A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) as starting materials .
Development of Anti-Obesity Drugs
The compound has been used in the discovery of a novel peripherally restricted cannabinoid-1 receptor antagonist . This antagonist has shown significant weight-loss efficacy in diet-induced obese mice .
Tracing and Inhibiting SHP1 Activity
Efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems are of considerable significance . The compound could potentially be used in the development of these methods .
Nonlinear Optical (NLO) Properties
The compound has been used in the theoretical investigation of NLO properties . NLO properties of the molecule have an important place in many areas such as optical communication, sensing data storage computing .
Development of Antidepressant Drugs
Pyrazine derivatives, which can be synthesized using the compound, have been used in the development of antidepressant drugs .
Development of Antipsychotic Drugs
Pyrazine derivatives, which can be synthesized using the compound, have been used in the development of antipsychotic drugs .
Development of Antihistamine Drugs
Pyrazine derivatives, which can be synthesized using the compound, have been used in the development of antihistamine drugs .
Future Directions
The compound “1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide” represents a potential lead in the treatment of metabolic disorders . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)14-6-5-11(18)8-13(14)19)16(27)24-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZABGLHPONLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide |
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